
Copper(1+) fluoromethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+) fluoromethanide is an organocopper compound that features a copper ion in the +1 oxidation state bonded to a fluoromethane ligand
准备方法
Synthetic Routes and Reaction Conditions
Copper(1+) fluoromethanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with fluoromethane in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:
CuCl+CH3F→Cu(CH3F)+Cl−
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Copper(1+) fluoromethanide undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The fluoromethane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize copper(I) to copper(II).
Reduction: Reducing agents such as hydrazine or sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be facilitated by using bases or other coordinating solvents.
Major Products Formed
Oxidation: Copper(II) compounds such as copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various organocopper compounds depending on the substituent introduced.
科学研究应用
Copper(1+) fluoromethanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-fluorine bond formation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying copper metabolism.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
作用机制
The mechanism by which Copper(1+) fluoromethanide exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the fluoromethane ligand can engage in interactions with other molecules, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Copper(I) chloride: Similar in terms of the copper(I) oxidation state but lacks the fluoromethane ligand.
Fluoromethane: Contains the fluoromethane ligand but does not have the copper(I) ion.
Copper(I) oxide: Another copper(I) compound but with different ligands and properties.
Uniqueness
Copper(1+) fluoromethanide is unique due to the presence of both the copper(I) ion and the fluoromethane ligand. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
属性
CAS 编号 |
114290-53-8 |
|---|---|
分子式 |
CH2CuF |
分子量 |
96.57 g/mol |
IUPAC 名称 |
copper(1+);fluoromethane |
InChI |
InChI=1S/CH2F.Cu/c1-2;/h1H2;/q-1;+1 |
InChI 键 |
JHDWASPFFHBWKF-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]F.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


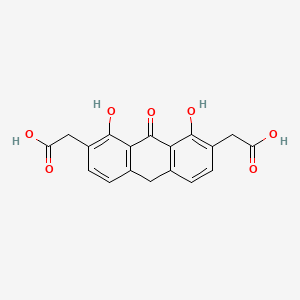

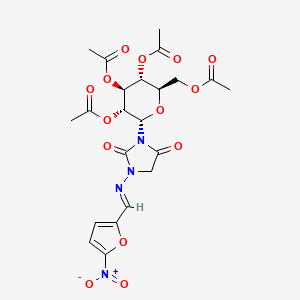
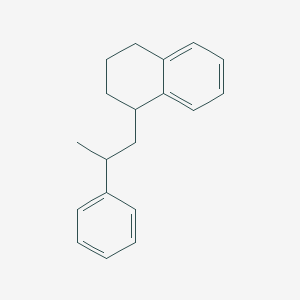
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
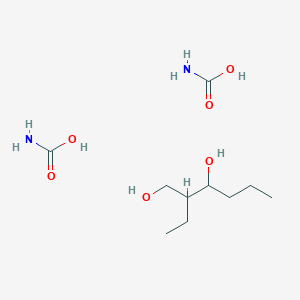
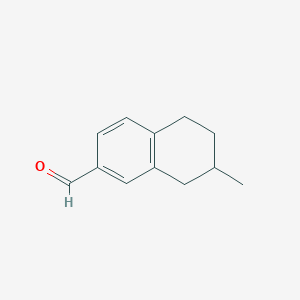
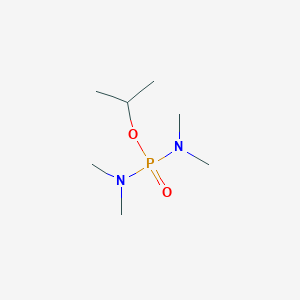
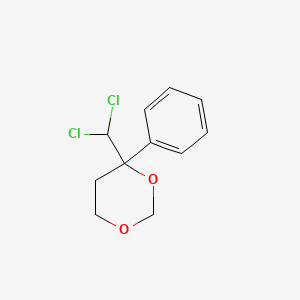
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
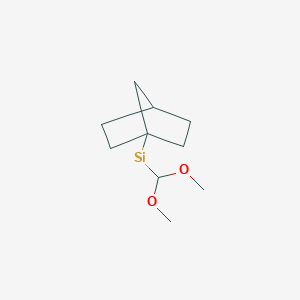
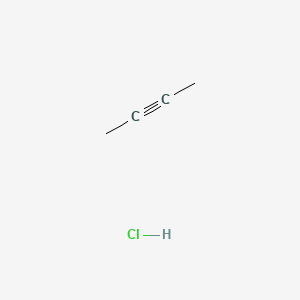
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
